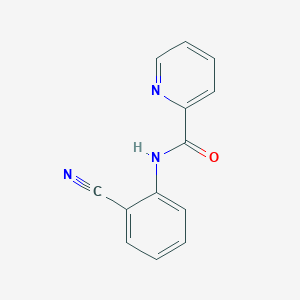

N-(2-Cyanophenyl)picolinamide

Description

Properties

IUPAC Name |

N-(2-cyanophenyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c14-9-10-5-1-2-6-11(10)16-13(17)12-7-3-4-8-15-12/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOBXBANKIGTSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640853 | |

| Record name | N-(2-Cyanophenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304650-02-0 | |

| Record name | N-(2-Cyanophenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-cyanophenyl)pyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Coupling Reactions

One prominent method involves the coupling of picolinic acid derivatives with amines. The process typically includes:

Activation of Picolinic Acid : Picolinic acid is activated by converting it into a mixed anhydride or an acid chloride using reagents such as oxalyl chloride or thionyl chloride. This step is crucial for facilitating the subsequent coupling reaction.

Reaction with Amines : The activated picolinic acid is then reacted with 2-amino-phenyl cyanide in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP). This reaction can be performed in various solvents such as dichloromethane or toluene.

The general reaction scheme can be summarized as follows:

$$

\text{Picolinic Acid} + \text{Amine} \xrightarrow{\text{Base/Catalyst}} \text{this compound}

$$

Alternative Synthetic Routes

Another method involves utilizing copper-catalyzed reactions, notably the Ullmann-type coupling, which has shown effectiveness in synthesizing this compound:

- Copper-Catalyzed Ullmann Reaction : In this approach, a copper salt (e.g., copper(I) iodide) is used to facilitate the coupling between aryl halides and amines. This method allows for high selectivity and efficiency, particularly when employing this compound as a ligand in the reaction.

Summary of Key Findings

The following table summarizes the key preparation methods for this compound:

| Method | Key Reagents | Conditions | Yield |

|---|---|---|---|

| Coupling with activated acid | Picolinic acid, Amine | Base (Triethylamine), DCM | Moderate |

| Copper-catalyzed Ullmann | Copper(I) iodide, Amine | Solvent (Toluene), Heat | High |

Chemical Reactions Analysis

Types of Reactions:

-

Substitution Reactions:

- N-(2-Cyanophenyl)picolinamide can undergo substitution reactions where the cyanophenyl group can be replaced or modified under specific conditions.

-

Oxidation and Reduction Reactions:

- The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the cyanophenyl group.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, N,N-dimethylformamide, acetonitrile.

Major Products:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction may produce amines or other reduced derivatives .

Scientific Research Applications

Chemistry:

- N-(2-Cyanophenyl)picolinamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology and Medicine:

- The compound has potential applications in medicinal chemistry for the development of drugs targeting specific biological pathways.

Industry:

Mechanism of Action

The mechanism of action of N-(2-Cyanophenyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs): The 2-cyano group in this compound enhances ligand efficacy in copper-mediated reactions compared to electron-donating groups (e.g., methoxy in N-(3-methoxyphenyl)picolinamide) .

- Substituent Position : Meta-substitutions (e.g., 3-methoxy or 3-methylthio) optimize receptor binding in PET radioligands, while para-substitutions (e.g., 4-chloro) favor polymer synthesis .

Physicochemical Properties

| Property | This compound | N-(3-Methoxyphenyl)picolinamide | 4-Chloro-N-phenylpicolinamide |

|---|---|---|---|

| Molecular Weight | 223.23 | 242.25 | 232.68 |

| Boiling Point | Not reported | Not reported | Not reported |

| Storage Conditions | Dry, room temperature | Dry, inert atmosphere | Dry, dark conditions |

| Hazard Profile | H302, H319 (oral toxicity) | Not classified | Not classified |

Note: The 2-cyano group introduces moderate toxicity (H302-H319), necessitating careful handling compared to non-cyano analogs .

Biological Activity

N-(2-Cyanophenyl)picolinamide is an organic compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 304650-02-0

- Molecular Formula : C13H9N3O

- Molecular Weight : 223.23 g/mol

This compound is structurally similar to perampanel, a known negative allosteric modulator of AMPA receptors. This structural similarity suggests that this compound may also interact with glutamate receptors, potentially influencing neurotransmission and exhibiting neuroprotective effects. The compound may also affect various signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapies .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The specific mechanisms through which it exerts these effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has also been explored for its anticancer capabilities. Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways and modulation of cell cycle regulators. These findings position it as a promising candidate for the development of novel cancer therapies .

Research Findings and Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer cells. Results demonstrated significant dose-dependent inhibition of cell viability, with IC50 values ranging from 10 to 20 µM, indicating potent anticancer activity .

- Mechanistic Insights : Further mechanistic studies revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in treated cells, suggesting oxidative stress as a potential mechanism underlying its anticancer effects. Additionally, Western blot analysis indicated upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins following treatment .

- Animal Model Studies : In vivo studies using murine models have shown that administration of this compound significantly reduced tumor growth compared to control groups. Tumor xenografts treated with the compound exhibited reduced proliferation markers and increased apoptosis rates, supporting its potential as an effective therapeutic agent .

Summary Table of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(2-Cyanophenyl)picolinamide derivatives?

Palladium-catalyzed C–H activation and cross-coupling reactions are widely used. For example, Pd(OAc)₂ with ligands like AgOAc in tert-amyl alcohol at 110–140°C for 12–24 hours enables arylations and alkylations of sp²/sp³ carbons. Substrates such as N-(naphthalen-1-yl)picolinamide react with iodides (e.g., octyl iodide or aryl halides) to yield derivatives with 27–99% efficiency. Column chromatography and crystallization are standard purification methods .

Q. What analytical techniques validate the structural integrity of synthesized compounds?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and purity. For example, δ 162.3 ppm (carbonyl) and aromatic proton shifts (δ 7.5–8.5 ppm) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS): Matches calculated and observed molecular ion peaks (e.g., [M]⁺ at 333.1477 vs. 333.1487) .

- FT-IR: Detects functional groups like amide C=O (~1650 cm⁻¹) and cyano C≡N (~2200 cm⁻¹) .

Q. How are reaction yields calculated and optimized in small-scale syntheses?

Yields are determined gravimetrically after purification. Key optimization factors include:

- Catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) .

- Temperature (100–140°C for C–H activation) .

- Solvent choice (tert-amyl alcohol enhances solubility and reaction efficiency) .

Advanced Research Questions

Q. How do auxiliary ligands influence regioselectivity in Pd-catalyzed C–H functionalization?

Ligands like pivalic acid or morpholine derivatives act as directing groups, enabling ortho-selective aminations or arylations. For example, N-(2-Methyl-6-morpholinophenyl)picolinamide forms via copper-catalyzed ortho-C–H amination, where the morpholine group directs metal coordination . Steric effects from tert-butyl or methoxy substituents further modulate selectivity .

Q. What strategies address low yields in alkylation reactions of sp³ carbons?

Q. How can computational modeling predict biological activity of this compound derivatives?

Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing cyano groups) with cytotoxicity. For example, IC50/IG50 predictions for N-(tolyl)-α-picolinamides against breast cancer cell lines (Pa = 0.533, Pi = 0.027) guide prioritization of analogs for in vitro testing .

Q. What in vitro and in vivo models evaluate pharmacological targeting efficacy?

- In vitro: Radiolabeled probes (e.g., ¹⁸F-5-FPN) assess melanoma targeting via uptake assays in B16-F10 cells .

- In vivo: Biodistribution studies in murine models quantify tumor-to-background ratios using PET/CT imaging .

- Mechanistic studies: Western blotting or ELISA validate inhibition of pathways like c-Met signaling in cancer cells .

Q. How do structural modifications enhance metabolic stability or bioavailability?

- Hydrophilic groups: Introducing morpholine or hydroxy substituents improves solubility (e.g., N-(4-Hydroxyphenethyl)picolinamide) .

- Chelation motifs: Pyridine and amide groups enable metal coordination (e.g., Ru-based catalysts for water oxidation) .

Contradictions and Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.